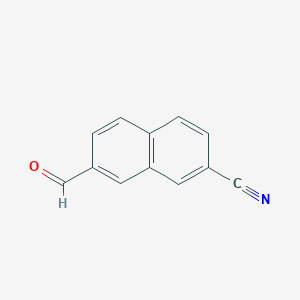

7-Formylnaphthalene-2-carbonitrile

Description

7-Formylnaphthalene-2-carbonitrile is a naphthalene derivative featuring a formyl (-CHO) group at the 7-position and a nitrile (-CN) group at the 2-position. This compound’s structure combines aromaticity with electron-withdrawing substituents, rendering it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

7-formylnaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJFZDZSVLMRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572324 | |

| Record name | 7-Formylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-49-1 | |

| Record name | 7-Formyl-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179756-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Formylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Formylnaphthalene-2-carbonitrile typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene-2-carbonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under controlled conditions, usually at elevated temperatures, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Formylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: 7-Formylnaphthalene-2-carboxylic acid.

Reduction: 7-Formylnaphthalene-2-amine.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

7-Formylnaphthalene-2-carbonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Formylnaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Synthesis : 7-Methyl-2-naphthalenecarbonitrile is synthesized via a two-step condensation and cyclodehydration process without chromatography . In contrast, the formyl analog likely requires formylation strategies (e.g., Vilsmeier-Haack reaction), which may involve harsher conditions or additional protective steps.

- Reactivity : The formyl group in 7-Formylnaphthalene-2-carbonitrile increases electrophilicity compared to the methyl group in its analog, making it more reactive toward nucleophiles (e.g., in Schiff base formation).

Physicochemical and Toxicological Comparison

Table 2: Physicochemical and Toxicological Properties

Key Observations :

- The nitrile group in this compound raises concerns about cyanide release upon metabolic degradation, while the formyl group may contribute to protein adduct formation.

Functional and Application-Based Comparison

- Pharmaceutical Utility :

- Industrial Use :

- Methylnaphthalenes (e.g., 1-methylnaphthalene) serve as solvents and fuel additives , while nitrile-containing derivatives are more specialized, often reserved for fine chemical synthesis.

Biological Activity

7-Formylnaphthalene-2-carbonitrile (CAS No. 179756-49-1) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular weight of 181.19 g/mol, a logP value of approximately 2.52, and a polar surface area (PSA) of 40.86 Ų. These properties suggest moderate lipophilicity, which may influence its biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Recent investigations into the anticancer effects of this compound have revealed promising results. For example, in vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, including colorectal and breast cancer cells.

Case Study: Apoptosis Induction

A study assessed the effect of this compound on the HT-29 and Caco-2 colorectal cancer cell lines. The results indicated a marked increase in caspase-3/7 activity after treatment with the compound, suggesting that it effectively triggers apoptotic pathways in these cells .

| Cell Line | Treatment Duration | Caspase Activity (Relative to Control) |

|---|---|---|

| HT-29 | 24 hours | Increased |

| Caco-2 | 48 hours | Significant increase |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Disulfide Isomerase (PDI) : Some studies suggest that compounds like this compound may inhibit PDI, which is crucial for proper protein folding and function in cancer cells .

- Cell Cycle Arrest : Evidence indicates that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to increased apoptotic signaling pathways, which could explain the observed anticancer effects.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are sparse, related compounds within the naphthalene family have demonstrated significant antimicrobial activity against various pathogens. Further research is necessary to clarify the extent and mechanisms of antimicrobial action for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.